![molecular formula C21H14O2 B3173729 Naphthalen-1-yl 1-naphthoate CAS No. 94966-17-3](/img/structure/B3173729.png)
Naphthalen-1-yl 1-naphthoate
Overview
Description
“Naphthalen-1-yl 1-naphthoate” is a chemical compound with the molecular formula C21H14O2 . It has a molecular weight of 298.34 . The IUPAC name for this compound is 1-naphthyl naphthalene-1-carboxylate .
Physical And Chemical Properties Analysis
“Naphthalen-1-yl 1-naphthoate” is a solid compound . It should be stored in a dry environment at 2-8°C .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Naphthalen-1-yl 1-naphthoate, focusing on six unique applications:
Organic Synthesis
Naphthalen-1-yl 1-naphthoate is utilized in organic synthesis as a building block for creating complex molecular structures. Its unique naphthalene-based scaffold allows for the formation of various derivatives through reactions such as acylation, alkylation, and cyclization. This versatility makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Material Science
In material science, Naphthalen-1-yl 1-naphthoate is explored for its potential in developing new materials with specific properties. Its rigid aromatic structure contributes to the stability and performance of polymers and composites. Researchers investigate its use in creating high-performance materials for applications in electronics, coatings, and structural components .
Photovoltaic Devices
Naphthalen-1-yl 1-naphthoate is studied for its application in photovoltaic devices, particularly organic solar cells. Its ability to absorb light and transfer energy efficiently makes it a promising candidate for enhancing the efficiency of solar cells. Researchers focus on optimizing its molecular structure to improve light absorption and charge transport properties .
Biological Activity
The compound is also investigated for its biological activity, including potential antimicrobial, antifungal, and anticancer properties. Studies explore its mechanism of action, efficacy, and safety in various biological systems. This research aims to develop new therapeutic agents based on Naphthalen-1-yl 1-naphthoate for treating infectious diseases and cancer .
Catalysis
Naphthalen-1-yl 1-naphthoate is used as a ligand in catalytic processes. Its aromatic structure and functional groups enable it to coordinate with metal centers, facilitating various catalytic reactions. This application is significant in industrial processes, including the production of fine chemicals, pharmaceuticals, and polymers .
Optoelectronic Devices
In optoelectronics, Naphthalen-1-yl 1-naphthoate is explored for its potential in light-emitting diodes (LEDs) and organic field-effect transistors (OFETs). Its electronic properties and stability make it suitable for developing devices with improved performance and longevity. Research focuses on optimizing its molecular design to enhance device efficiency and durability .
Safety and Hazards
“Naphthalen-1-yl 1-naphthoate” is classified under GHS07 for safety and hazards . The compound is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid dust formation, avoid contact with skin and eyes, and ensure adequate ventilation when handling this compound .
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as n-(naphthalen-1-yl) phenazine-1-carboxamide have been studied for their inhibitory effects on certain fungi
Mode of Action
It’s worth noting that similar compounds have shown to cause changes in the microscopic morphology of certain fungi, such as hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts .
Biochemical Pathways
Related compounds have been found to affect several pathways, including cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding .
Result of Action
Similar compounds have been observed to cause changes in the microscopic morphology of certain fungi, such as hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts .
Action Environment
It’s worth noting that the synthesis of similar compounds has been successfully achieved via a metal-free sequential addition/oxidation reaction , suggesting that the synthesis environment may play a role in the formation of these compounds.
properties
IUPAC Name |
naphthalen-1-yl naphthalene-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O2/c22-21(19-13-5-9-15-7-1-3-11-17(15)19)23-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUYDVZHYDIQDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-1-yl 1-naphthoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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